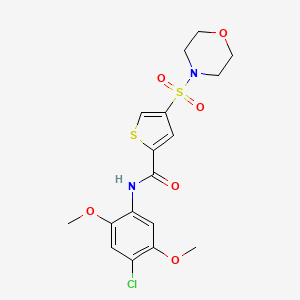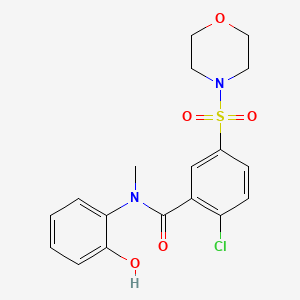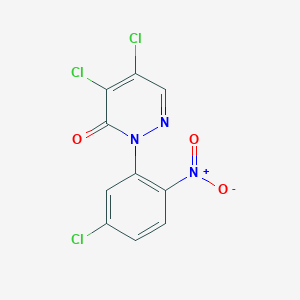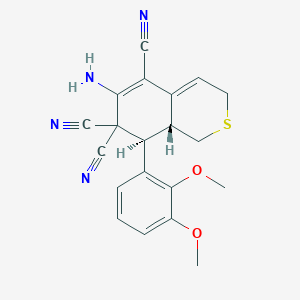![molecular formula C19H19N3O5S2 B11056392 [4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine](/img/structure/B11056392.png)
[4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine is a complex organic molecule featuring both oxazole and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclization in the presence of sulfuric acid.
Coupling with Indoline Derivative: The sulfonyl chloride intermediate is reacted with an indoline derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce waste. This could include the use of alternative solvents, catalysts, and reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl groups, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a treatment for conditions such as cancer, inflammation, and bacterial infections .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole and indoline moieties.
Mechanism of Action
The mechanism of action of [4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar in structure but lacks the indoline moiety.
1-(Methylsulfonyl)indoline: Contains the indoline moiety but lacks the oxazole ring.
Uniqueness
The uniqueness of [4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine lies in its combined oxazole and indoline structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C19H19N3O5S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-13-20-12-19(27-13)14-3-5-16(6-4-14)21-29(25,26)17-7-8-18-15(11-17)9-10-22(18)28(2,23)24/h3-8,11-12,21H,9-10H2,1-2H3 |
InChI Key |
JJUIPBHWJSKISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11056316.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056331.png)
![6-(2,5-Dichlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056338.png)

![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11056353.png)
![6-(3-Methoxyphenyl)-3-(3-nitrophenyl)-1H-imidazo[1,5-C][1,3]thiazole-5,7(6H,7AH)-dione](/img/structure/B11056356.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056371.png)

![ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11056383.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone](/img/structure/B11056385.png)
![1-methoxy-2-phenyl-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B11056405.png)
